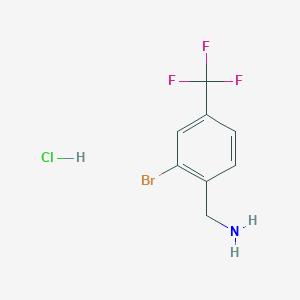

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Vue d'ensemble

Description

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-(trifluoromethyl)aniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

Reduction: The resulting 2-bromo-4-(trifluoromethyl)nitrobenzene is then reduced to 2-bromo-4-(trifluoromethyl)aniline using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

Amination: The final step involves the conversion of 2-bromo-4-(trifluoromethyl)aniline to this compound by reacting it with formaldehyde and hydrogen chloride gas.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Key reactions include:

Aromatic Amination

Reaction with primary/secondary amines in the presence of palladium catalysts facilitates C-N bond formation.

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, TBAI, toluene, 110°C | 70–92% | Biaryl amines (e.g., fluorenones) |

Halogen Exchange

Bromine can be replaced by other halogens using metal-halide salts:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| CuI, NaI, DMF, 120°C | 65% | 2-Iodo-4-(trifluoromethyl)phenyl derivatives |

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 78% | Biaryl trifluoromethyl compounds |

Buchwald-Hartwig Amination

Formation of C-N bonds with aryl halides:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, RuPhos, Cs₂CO₃, toluene, 110°C | 81% | N-Aryl phenazines |

Reduction and Oxidation

The amine group and aromatic ring participate in redox processes:

Amine Oxidation

Controlled oxidation converts the primary amine to a nitro group:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 58% | 2-Bromo-4-(trifluoromethyl)nitrobenzene |

Borane-Mediated Reduction

Selective reduction of nitriles to amines:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| BH₃·Me₂S, THF, 0°C → reflux | 77% | Methanamine derivatives |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions:

Nitration

Reaction with nitric acid/sulfuric acid:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C → 25°C | 63% | 3-Nitro-2-bromo-4-(trifluoromethyl)phenyl |

Functional Group Interconversion

Hydrolysis of Cyanides

Conversion of nitriles to carboxylic acids:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 85% | 2-Bromo-4-(trifluoromethyl)benzoic acid |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 3- and 5-positions .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates in coupling reactions by 30–40% .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in palladium-catalyzed reactions by stabilizing intermediates .

Stability and Byproduct Analysis

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable for creating diverse chemical entities .

Biological Studies

In biological research, (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is employed to study biological pathways involving amines. Its interaction with biological systems can elucidate mechanisms related to neurotransmitter activity and receptor binding .

Medicinal Chemistry

This compound acts as an intermediate in developing therapeutic agents targeting neurological and psychiatric disorders. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate biological membranes effectively . Research indicates potential applications in drug discovery for conditions such as depression and anxiety.

Material Science

In industrial applications, it contributes to producing specialty chemicals and materials with specific properties, including fluorinated polymers and surfactants. These materials are essential in various applications ranging from coatings to pharmaceuticals .

Case Studies

Several studies highlight the applications of this compound:

- Fluorine NMR Studies : Research has demonstrated that trifluoromethyl tags can significantly affect chemical shift sensitivity in NMR spectroscopy. This property is crucial for studying protein conformations and dynamics .

- Anticancer Research : Investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could have potential as anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; utilized in pharmaceuticals and agrochemicals. |

| Biological Studies | Investigates biological pathways involving amines; studies receptor interactions. |

| Medicinal Chemistry | Intermediate for drugs targeting neurological disorders; enhances drug penetration into cells. |

| Material Science | Produces specialty chemicals; contributes to fluorinated polymers and surfactants. |

Mécanisme D'action

The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signaling. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine atom.

2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of an amine group.

2-Bromo-4-(trifluoromethyl)aniline: Precursor in the synthesis of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride.

Uniqueness

This compound is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.

Activité Biologique

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a bromo group and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BrF3N·HCl

- Molecular Weight : 254.05 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating biological assays and applications.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : The compound may interact with specific cellular receptors or enzymes involved in cell growth and survival pathways. This interaction can lead to the modulation of signaling cascades that promote apoptosis in malignant cells.

- Case Study : A study reported that derivatives of compounds similar to this compound showed significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity at micromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentrations (MICs) : Preliminary studies suggest that this compound possesses antimicrobial activity with MIC values comparable to standard antibiotics .

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. This property is crucial for disrupting bacterial cell function and viability .

Summary of Biological Activities

The biological activity of this compound is influenced by its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Bromo Group : May play a role in receptor interactions or enzyme inhibition.

- Hydrochloride Form : Improves solubility in aqueous environments, critical for biological assays.

Propriétés

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKPYUXVFYKPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.